
Sulnidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulnidazol es un derivado de nitroimidazol patentado por Janssen Pharmaceutica N.V. Es conocido principalmente por sus propiedades antiprotozoarias, particularmente efectivo contra Trichomonas vaginalis . Los nitroimidazoles, incluido el sulnidazol, son una clase de antibióticos que se utilizan para tratar infecciones causadas por bacterias anaeróbicas y protozoos .
Métodos De Preparación
El sulnidazol se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 2-etil-5-nitroimidazol con óxido de etileno para formar 2-(2-etil-5-nitro-1H-imidazol-1-il)etanol. Este intermedio luego se hace reaccionar con tiofosgeno para producir sulnidazol . Los métodos de producción industrial a menudo implican síntesis química a gran escala utilizando vías de reacción similares, optimizadas para rendimiento y pureza.
Análisis De Reacciones Químicas
El sulnidazol se somete a varios tipos de reacciones químicas:
Oxidación: El sulnidazol se puede oxidar para formar varios metabolitos. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: El grupo nitro en el sulnidazol se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Sustitución: El sulnidazol puede sufrir reacciones de sustitución nucleofílica, donde el grupo nitro es reemplazado por otros grupos funcionales.
Aplicaciones Científicas De Investigación
El sulnidazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de la química de nitroimidazol y sus derivados.
Biología: El sulnidazol se utiliza en la investigación de infecciones protozoarias, particularmente las causadas por Trichomonas vaginalis.
Medicina: Se investiga su posible uso en el tratamiento de diversas infecciones bacterianas anaeróbicas.
Mecanismo De Acción
El sulnidazol ejerce sus efectos al ingresar a las células diana y sufrir una reducción intracelular. Este proceso de reducción genera especies reactivas de nitrógeno que causan daño al ADN e inhiben la síntesis de ADN. Los principales objetivos moleculares son el ADN y las enzimas involucradas en la producción de energía dentro de las células protozoarias .
Comparación Con Compuestos Similares
El sulnidazol es similar a otros compuestos de nitroimidazol como el metronidazol, tinidazol y secnidazol. Es único en su actividad específica contra Trichomonas vaginalis y sus propiedades farmacocinéticas particulares. A diferencia del metronidazol, el sulnidazol tiene una vida media más larga y una mejor absorción oral . Otros compuestos similares incluyen nimorazol y carnidazol .
Propiedades
Número CAS |
51022-76-5 |
|---|---|
Fórmula molecular |
C9H14N4O3S |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
O-methyl N-[2-(2-ethyl-5-nitroimidazol-1-yl)ethyl]carbamothioate |
InChI |
InChI=1S/C9H14N4O3S/c1-3-7-11-6-8(13(14)15)12(7)5-4-10-9(17)16-2/h6H,3-5H2,1-2H3,(H,10,17) |
Clave InChI |
BDRFWSJMVOBAHR-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] |
SMILES canónico |
CCC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] |
Key on ui other cas no. |
51022-76-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


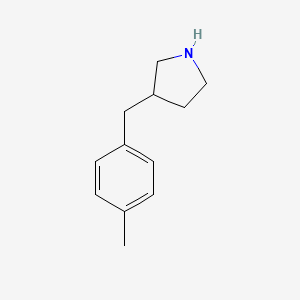
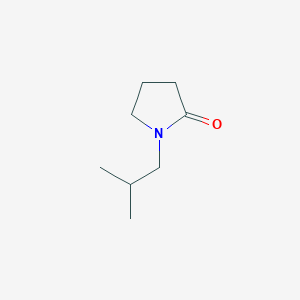
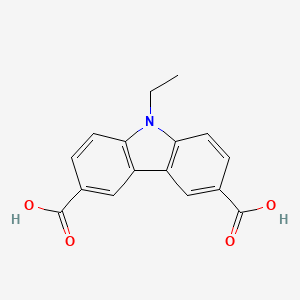
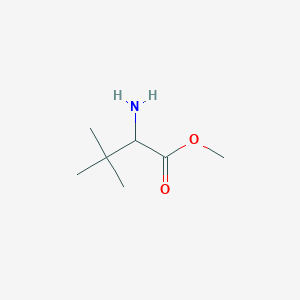
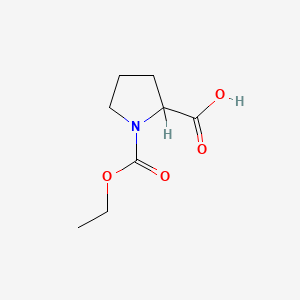
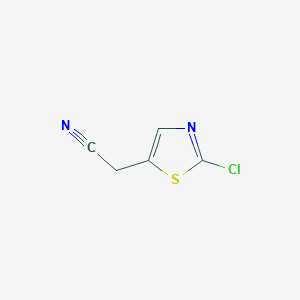
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetic acid](/img/structure/B1608919.png)
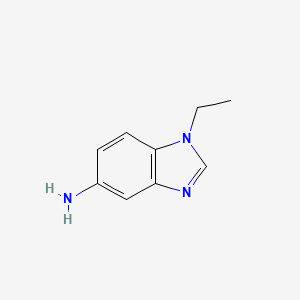
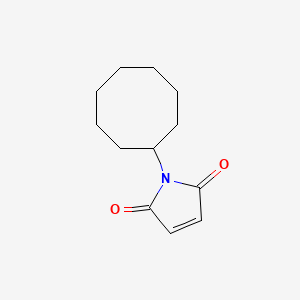
![3-[(4-chlorophenyl)thio]propanenitrile](/img/structure/B1608923.png)
![1-[(3-Chlorophenyl)sulfonyl]piperazine](/img/structure/B1608925.png)


![3-[(4-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1608928.png)
